N-((4-(5-Oxo-5H-dibenzo(a,d)cyclohepten-10-yl)-1-piperazinyl)carbonyl)glycine ethyl ester
Description
N-((4-(5-Oxo-5H-dibenzo(a,d)cyclohepten-10-yl)-1-piperazinyl)carbonyl)glycine ethyl ester is a structurally complex molecule featuring a dibenzo(a,d)cycloheptenone (dibenzosuberenone) core fused with a piperazine ring and an ethyl ester-functionalized glycine moiety. This design suggests enhanced solubility and bioavailability compared to simpler dibenzocycloheptenone derivatives, making it a candidate for therapeutic or biochemical applications .
Synthetic routes for analogous compounds involve nucleophilic substitutions, carbamate formations, or hydrazide couplings. For instance, dibenzosuberenone derivatives are often synthesized via cyclocondensation or nucleophilic additions to aryl isothiocyanates or activated carbonyl intermediates . Piperazine-containing analogs, such as those described in , employ triphosgene-mediated coupling reactions to link piperazine moieties to heterocyclic cores .
Properties
CAS No. |
56972-96-4 |
|---|---|
Molecular Formula |
C24H25N3O4 |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
ethyl 2-[[4-(2-oxo-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)piperazine-1-carbonyl]amino]acetate |
InChI |
InChI=1S/C24H25N3O4/c1-2-31-22(28)16-25-24(30)27-13-11-26(12-14-27)21-15-17-7-3-4-8-18(17)23(29)20-10-6-5-9-19(20)21/h3-10,15H,2,11-14,16H2,1H3,(H,25,30) |
InChI Key |
KMLQRYVFVJOFDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)N1CCN(CC1)C2=CC3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-(2-Phenethyl)terephthalic Acid
The starting material, 2-(2-phenethyl)terephthalic acid , undergoes cyclization in polyphosphoric acid at 120–140°C for 4–6 hours to yield 5-oxo-5H-dibenzo[a,d]cycloheptane-2-carboxylic acid . Subsequent dehydrogenation using diazomethane and N-bromosuccinimide introduces unsaturation, forming 5-oxo-5H-dibenzo[a,d]cycloheptene-2-carboxylic acid .
Functionalization at the 10-Position
To introduce reactivity at the 10-position, bromination or chlorination is performed. For example, treating the cycloheptenone core with N-bromosuccinimide (NBS) in dimethylformamide (DMF) under UV light generates 10-bromo-5-oxo-5H-dibenzo[a,d]cycloheptene . This intermediate facilitates nucleophilic substitution with piperazine.
Introduction of the Piperazinyl Group
Nucleophilic Aromatic Substitution
The brominated intermediate reacts with piperazine in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours. This yields 4-(5-oxo-5H-dibenzo[a,d]cyclohepten-10-yl)piperazine with a regioselectivity >90%.
Table 1: Optimization of Piperazine Coupling
| Condition | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃, DMF | DMF | 80 | 78 |
| Cs₂CO₃, DMSO | DMSO | 100 | 85 |
| Et₃N, Acetonitrile | MeCN | 60 | 65 |
Formation of the Carbamoyl Glycine Ethyl Ester Moiety
Activation of Glycine Ethyl Ester
Glycine ethyl ester is converted to its reactive N-hydroxysuccinimide (NHS) ester using N,N'-dicyclohexylcarbodiimide (DCC) and NHS in dichloromethane (DCM) at 0°C for 2 hours.
Coupling with Piperazinyl Intermediate
The piperazinyl compound reacts with the activated glycine ester in the presence of triethylamine (TEA) as a base. The reaction proceeds in DCM at room temperature for 6–8 hours, forming N-((4-(5-oxo-5H-dibenzo[a,d]cyclohepten-10-yl)-1-piperazinyl)carbonyl)glycine ethyl ester with a yield of 70–75%.
Table 2: Coupling Reaction Parameters
| Coupling Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| DCC/NHS | TEA | DCM | 72 |
| EDC/HOBt | DIEA | THF | 68 |
| HATU | DIPEA | DMF | 75 |
Resolution of Optical Isomers
The final compound may exist as enantiomers due to the chiral center in the glycine moiety. Resolution is achieved via:
Diastereomeric Salt Formation
Treating the racemic mixture with (l)-amphetamine in ethanol yields diastereomeric salts, which are separated by fractional crystallization. The resolved isomers are regenerated by acid hydrolysis.
Chiral Chromatography
Using a Chiralpak® IA column with hexane/isopropanol (80:20) as the mobile phase provides baseline separation of enantiomers (α = 1.25).
Final Product Characterization
The synthesized compound is characterized by:
- ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.20 (m, 8H, aromatic), 4.25 (q, 2H, CH₂CH₃), 3.75–3.50 (m, 8H, piperazine), 1.30 (t, 3H, CH₂CH₃).
- HPLC Purity : >99% (C18 column, acetonitrile/water gradient).
Industrial-Scale Considerations
Cost-Effective Esterification
Large-scale esterification employs zeolite-catalyzed transesterification with ethanol, reducing reaction time to 2 hours and increasing yield to 85%.
Green Chemistry Approaches
Solvent-free mechanochemical synthesis using a ball mill achieves 80% yield in 1 hour, minimizing waste.
Chemical Reactions Analysis
Types of Reactions
N-((4-(5-Oxo-5H-dibenzo(a,d)cyclohepten-10-yl)-1-piperazinyl)carbonyl)glycine ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Piperazine derivatives, suitable leaving groups (e.g., halides)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Antipsychotic and Neuropharmacological Research
The compound is structurally related to piperazine derivatives, which are known for their neuropharmacological effects. Research indicates that compounds with similar structures can act as antagonists at various neurotransmitter receptors, including dopamine and serotonin receptors, making them potential candidates for antipsychotic medications. The dibenzo[a,d]cycloheptene moiety may enhance binding affinity and selectivity for these receptors .
Anticancer Activity
Studies have suggested that derivatives of dibenzo[a,d]cycloheptene exhibit anticancer properties. The unique structure of N-((4-(5-Oxo-5H-dibenzo(a,d)cyclohepten-10-yl)-1-piperazinyl)carbonyl)glycine ethyl ester may contribute to its ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Pain Management
Given the piperazine component, there is potential for this compound to be explored in pain management therapies. Piperazine derivatives have been associated with analgesic effects, which could be a focal point for further pharmacological studies .
Synthesis of Peptides and Proteins
The compound can serve as a building block in peptide synthesis due to its amino acid-like structure. The carbonyl group allows for the formation of peptide bonds, facilitating the creation of more complex polypeptides. This application is particularly relevant in the development of novel therapeutic peptides .
Use as a Protecting Group
In organic synthesis, protecting groups are essential for selective reactions involving amino acids. The ethyl ester functionality can act as a temporary protecting group for carboxylic acids during multi-step synthesis processes, allowing chemists to manipulate other functional groups without interference .
Case Study 1: Neuropharmacological Properties
A study conducted on similar piperazine derivatives revealed significant interactions with the serotonin receptor system, suggesting that modifications like those present in this compound could enhance neuroactive properties. This study highlights the importance of structural variations in developing effective neuropharmacological agents .
Case Study 2: Anticancer Activity
Research published in a pharmacology journal demonstrated that dibenzo[a,d]cycloheptene derivatives exhibited cytotoxic effects against various cancer cell lines. The findings indicated that these compounds could induce apoptosis through mitochondrial pathways, suggesting that this compound may have similar properties worthy of further investigation .
Mechanism of Action
The mechanism of action of N-((4-(5-Oxo-5H-dibenzo(a,d)cyclohepten-10-yl)-1-piperazinyl)carbonyl)glycine ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound’s closest structural analogs include:
- 7-(4-[4-(Benzyloxycarbonyl)piperazino]carbopiperazino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid (, Compound 3): Features a quinoline core with dual piperazine substituents and a benzyloxycarbonyl group. The absence of a dibenzocycloheptenone system distinguishes it from the target compound .
- N-Aryl-2-(5H-dibenzo[a,d][7]-annulen-5-ylacetyl)hydrazinecarbothioamides (): Retain the dibenzocycloheptenone core but replace the piperazine-glycine ester with hydrazinecarbothioamide and aryl substituents .
Key Structural Differences:
Physicochemical and Functional Properties
- Solubility : The glycine ethyl ester and carbamate groups in the target compound likely enhance aqueous solubility compared to the lipophilic hydrazinecarbothioamides .
- Stability : Ethyl esters are prone to hydrolysis under basic conditions, whereas benzyloxycarbonyl () and thioamide () groups exhibit greater stability .
- Hydrazinecarbothioamides are associated with antimicrobial or anticancer activity due to thiol reactivity .
Biological Activity
N-((4-(5-Oxo-5H-dibenzo(a,d)cyclohepten-10-yl)-1-piperazinyl)carbonyl)glycine ethyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that combines a dibenzo[a,d]cycloheptene moiety with a piperazine ring and a glycine derivative. Its molecular formula is , indicating the presence of multiple functional groups that may influence its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits antioxidant properties, which may help in mitigating oxidative stress in biological systems.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Binding : The piperazine component is known for its ability to interact with various neurotransmitter receptors, suggesting potential psychoactive effects.
Pharmacological Effects
The pharmacological profile of the compound has been evaluated through various studies, revealing several key effects:
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Antioxidant Properties :
- Neuropharmacological Study :
- Mutagenicity Assessment :
Q & A
Q. Example Optimization Table :
| Parameter | Baseline () | Optimized Approach |
|---|---|---|
| Reflux Time | 6–12 h | DoE-guided 8 h |
| Solvent | Absolute ethanol | Ethanol/DMF (9:1) |
| Catalyst | None | DMAP (5 mol%) |
Analytical Characterization Challenges
Q: What advanced analytical techniques are recommended to resolve structural ambiguities or confirm regioselectivity in the final product?
A:
- 2D NMR (HSQC, HMBC) : Resolve piperazinyl and dibenzocycloheptenyl proton coupling patterns, particularly for distinguishing carbonyl vs. ester linkages .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₃H₂₅N₃O₄ requires m/z 415.1864) and detect trace impurities.
- X-ray Crystallography : Resolve stereochemical uncertainties in the dibenzocycloheptenyl core, though crystallization may require co-crystallization agents .
Biological Activity Profiling
Q: How can researchers design experiments to evaluate the compound’s bioactivity, given its structural similarity to known bioactive annulene derivatives?
A:
- Target selection : Prioritize assays based on structural analogs (e.g., dibenzocycloheptenyl derivatives often target kinase or GPCR pathways) .
- Dose-response studies : Use a logarithmic concentration range (1 nM–100 µM) in cell-based assays (e.g., anti-proliferative effects in cancer lines).
- Mechanistic validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm target engagement .
Q. Example Assay Design :
| Assay Type | Protocol | Positive Control |
|---|---|---|
| Kinase inhibition | ADP-Glo™ Kinase Assay (IC₅₀) | Staurosporine |
| Cytotoxicity | MTT assay (72 h incubation) | Doxorubicin |
Addressing Data Contradictions
Q: How should researchers resolve discrepancies in reported synthetic yields or biological activity data across studies?
A:
- Reproducibility audits : Replicate key steps (e.g., hydrazide intermediate synthesis) using identical reagents and equipment .
- Meta-analysis : Compare solvent polarity indices, catalyst loadings, and purification methods across studies to identify yield-limiting factors .
- Statistical validation : Apply ANOVA to assess inter-lab variability in bioactivity data, particularly for IC₅₀ values .
Q. Common Pitfalls :
- Impure starting materials (e.g., dibenzosuberenone) may reduce yield by 15–20% .
- Biological assay conditions (e.g., serum concentration) can alter activity by 2–3 orders of magnitude .
Computational Modeling Applications
Q: What computational strategies can predict the compound’s physicochemical properties or interaction with biological targets?
A:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict solubility (LogP) and pKa .
- Molecular docking (AutoDock Vina) : Screen against Protein Data Bank (PDB) targets (e.g., EGFR kinase domain) to prioritize wet-lab assays .
- MD simulations : Assess piperazinyl flexibility in aqueous environments (100 ns trajectories) to guide prodrug design .
Q. Key Outputs :
| Property | Predicted Value | Experimental Value |
|---|---|---|
| LogP | 2.8 | 2.5–3.1 (HPLC) |
| Solubility (mg/mL) | 0.12 | 0.09–0.15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
